molecular formula CH3ClHg B085599 Methylmercury chloride CAS No. 115-09-3

Methylmercury chloride

Cat. No.: B085599
CAS No.: 115-09-3
M. Wt: 251.08 g/mol
InChI Key: BABMCXWQNSQAOC-UHFFFAOYSA-M
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Description

Methylmercury chloride is an organometallic compound with the chemical formula CH₃HgCl. It is a highly toxic substance that is known for its ability to bioaccumulate in aquatic food webs, leading to significant environmental and health concerns. This compound is the simplest form of methylmercury compounds and is often used in scientific research to study the effects of methylmercury exposure .

Mechanism of Action

Target of Action

Methylmercury chloride primarily targets key enzymatic processes in the body . It has a high affinity for the sulfhydryl moieties of enzyme catalytic sites, which is a common motif for enzyme inactivation . This nonspecific binding to sulfhydryl moieties can lead to devastating effects on an organism’s metabolic functions .

Mode of Action

This compound interacts with its targets by forming permanent covalent modifications that inactivate the enzyme . This interaction disrupts key enzymatic processes at deposition sites . In addition to inhibiting central nervous system (CNS) enzymes, this compound also inhibits the construction of neurons via inhibition of microtubule organization .

Biochemical Pathways

The alteration of enzymes by this compound affects several metabolic pathways . The compound’s effects on a wide range of enzymes, particularly those with sulfhydryl moieties, can lead to significant changes in these pathways . For instance, enzymatic dysfunction by mercury exposure has ties with metabolic syndrome (MetS) in humans .

Pharmacokinetics

When administered to rats, this compound showed 20-fold greater plasma and 2-fold greater blood concentrations of mercury than methylmercury cysteine . One hour later, mercury concentrations in plasma and blood became virtually identical between this compound and methylmercury cysteine . When administered orally, no difference was observed in plasma and blood mercury concentrations between this compound and methylmercury cysteine .

Result of Action

The molecular and cellular effects of this compound’s action are significant. The inactivation of enzymes can induce devastating effects on an organism’s metabolic functions . In humans, methylmercury can result in ataxia, paresthesias, and dysarthria via the damage it induces to the nervous system . On the other hand, the mechanism of action involving mercury and Alzheimer’s disease has been shown to involve the reduced enzymatic activity of neprilysin .

Action Environment

Environmental factors play a crucial role in influencing the action, efficacy, and stability of this compound. The high global budgets of atmospheric total mercury influence the ocean surface water . Therefore, the aquatic environment contamination level is in turn affected by the surrounding emission sources such as industrial and petroleum activities in addition to the transport and fate of mercury across the environmental compartments . This will increase the mercury levels in fish species and will cause an adverse risk to human health through biomagnification .

Biochemical Analysis

Biochemical Properties

Methylmercury chloride plays a critical role in biochemical reactions due to its high affinity for thiol groups in proteins and enzymes. This compound readily binds to sulfur-containing amino acids such as cysteine, forming stable complexes. These interactions can inhibit the function of various enzymes, including those involved in antioxidant defense mechanisms, such as glutathione peroxidase . Additionally, this compound can disrupt the structure and function of proteins by binding to their thiol groups, leading to altered cellular processes and toxicity .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It can cross the blood-brain barrier and the placental barrier, leading to neurotoxicity and developmental toxicity. In neuronal cells, this compound induces oxidative stress, mitochondrial dysfunction, and apoptosis. It also affects cell signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and alters gene expression, leading to impaired cell function and viability . In other cell types, this compound can disrupt cellular metabolism and induce inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its toxic effects through several mechanisms. It binds to thiol groups in proteins and enzymes, inhibiting their activity and leading to cellular dysfunction. This compound also generates reactive oxygen species (ROS), causing oxidative damage to cellular components, including lipids, proteins, and DNA . Furthermore, it disrupts calcium homeostasis, leading to increased intracellular calcium levels and activation of calcium-dependent enzymes, which can further exacerbate cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its toxicity can increase with prolonged exposure. In vitro studies have shown that this compound can induce long-term changes in cellular function, including persistent oxidative stress and mitochondrial damage . In vivo studies have demonstrated that chronic exposure to this compound can lead to cumulative neurotoxic effects, including cognitive deficits and motor impairments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of the compound can cause subtle neurodevelopmental changes, while higher doses can lead to severe neurotoxicity and systemic toxicity. In rodent studies, developmental exposure to this compound has been shown to impair learning and memory, induce depressive-like behavior, and alter motor function . High doses can cause significant weight loss, motor impairment, and even mortality .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can disrupt galactose metabolism, tyrosine metabolism, and starch and sucrose metabolism . The compound also affects the levels of neurotransmitters such as tyrosine, dopamine, and tryptophan, leading to altered neurotransmission and neurotoxicity . Additionally, this compound can interfere with the activity of enzymes involved in detoxification processes, such as glutathione S-transferase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport mechanisms. The compound is known to bind to transport proteins, such as the L-type large neutral amino acid transporter (LAT), facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, including the brain, liver, and kidneys, leading to localized toxicity .

Subcellular Localization

Within cells, this compound can localize to specific subcellular compartments, affecting its activity and function. The compound has been shown to accumulate in the endoplasmic reticulum, mitochondria, and lysosomes . This subcellular localization can influence the extent of cellular damage and the specific cellular processes affected by this compound. For example, its accumulation in mitochondria can lead to mitochondrial dysfunction and increased ROS production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmercury chloride can be synthesized through the reaction of methylmercury hydroxide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product:

CH3HgOH+HClCH3HgCl+H2O\text{CH}_3\text{HgOH} + \text{HCl} \rightarrow \text{CH}_3\text{HgCl} + \text{H}_2\text{O} CH3​HgOH+HCl→CH3​HgCl+H2​O

Industrial Production Methods: Industrial production of this compound involves the use of mercury and methylating agents under specific conditions. One common method is the reaction of mercuric chloride with methyl iodide in the presence of a base:

HgCl2+CH3ICH3HgCl+HI\text{HgCl}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{HgCl} + \text{HI} HgCl2​+CH3​I→CH3​HgCl+HI

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the mercury-carbon bond.

    Reduction: Reduction of this compound can lead to the formation of elemental mercury and methane.

    Substitution: this compound readily undergoes substitution reactions with various nucleophiles, such as thiols and amines, forming corresponding methylmercury derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride are commonly employed.

    Substitution: Thiols (e.g., cysteine) and amines (e.g., ammonia) are typical nucleophiles used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Methylmercury chloride is extensively used in scientific research due to its high toxicity and ability to bioaccumulate. Some key applications include:

Comparison with Similar Compounds

    Ethylmercury chloride (C₂H₅HgCl): Similar in structure but with an ethyl group instead of a methyl group.

    Dimethylmercury (C₂H₆Hg): Contains two methyl groups bonded to mercury.

    Mercuric chloride (HgCl₂): An inorganic mercury compound without organic groups.

Comparison:

    Methylmercury chloride vs. Ethylmercury chloride: this compound is more toxic and has a higher tendency to bioaccumulate compared to ethylmercury chloride.

    This compound vs. Dimethylmercury: Dimethylmercury is extremely toxic and volatile, posing significant handling risks. This compound is less volatile but still highly toxic.

    This compound vs. Mercuric chloride: Mercuric chloride is less toxic than this compound but still poses significant health risks.

This compound’s unique properties and high toxicity make it a compound of significant interest in various fields of scientific research, despite the challenges associated with its handling and use.

Properties

IUPAC Name

chloro(methyl)mercury
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InChI

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1
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InChI Key

BABMCXWQNSQAOC-UHFFFAOYSA-M
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Canonical SMILES

C[Hg]Cl
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Molecular Formula

CH3HgCl, CH3ClHg
Record name METHYL MERCURY(II)CHLORIDE
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DSSTOX Substance ID

DTXSID5020813
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Molecular Weight

251.08 g/mol
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Physical Description

Methyl mercury(ii)chloride appears as white microcrystals or crystals. (NTP, 1992), White solid; [CAMEO]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), METHYL- & ETHYLMERCURY CHLORIDE HAVE A HIGH SOLUBILITY IN SOLVENTS & LIPIDS; SHORT-CHAIN ALKYLMERCURIC COMPOUNDS FORM SALTS WITH HALOGENS, WHICH ARE HIGHLY VOLATILE AT ROOM TEMP; SATURATION CONCN OF METHYLMERCURY CHLORIDE AT 20 °C IS 90000 MG MERCURY/CU M; OTHER SALTS, SUCH AS HYDROXIDE & NITRATE OF METHYLMERCURY ARE LESS VOLATILE /METHYLMERCURY COMPOUNDS/
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Density

4.06 at 77 °F (NTP, 1992) - Denser than water; will sink, 4.063
Record name METHYL MERCURY(II)CHLORIDE
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Vapor Pressure

0.0085 mmHg (NTP, 1992), 8.5X10-3 mm Hg at 25 °C
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Mechanism of Action

Increases in the formation of reactive oxygen species in several brain areas have been observed following intraperitoneal administration of methylmercuric chloride to rodents ... A dissociation between increases in lipid peroxidation and cytotoxicity has been demonstrated by showing inhibition of the lipid peroxidation with alpha-tocopherol without blocking the cytotoxicity ... Partial protection /was demonstrated/ against the cytotoxicity with ethylene glycol tetra-acetate (EGTA), suggesting that increases in intracellular calcium may play a role in the cytotoxicity. They ultimately concluded that a synergistic interaction occurred between changes in intracellular calcium homeostasis and intracellular thiol status, culminating in lipoperoxidation, activation of Ca2+-dependent proteolysis, endonuclease activation, and phospholipid hydrolysis ... It has been suggested that neurons are highly sensitive to mercury either because of their low endogenous glutathione content or their inefficient glutathione redox activity. Inhibition of protein synthesis has been reported in neurons from rats exposed to methylmercury ... However, it is unknown whether this inhibition is secondary to neuronal cytotoxicity., Differences in lipophilicity were ... implicated ... as playing a role in the different effects produced by methylmercuric chloride and mercuric chloride ... /It was/ suggested that the high lipid solubility of methylmercuric chloride may divert that organomercurial to the myelin of the nerve, where it very efficiently inhibits neuronal excitability. Further, they suggested that mercuric chloride probably causes inhibitory activity by binding to sulfhydryl groups in transport proteins that convey the messenger function of intracellular Ca++. This, in turn, leads to both inhibition of muscle contraction and enhancement of HgCl2-induced neuronal inhibition. The authors further suggest that HgCl2 inhibits an internal Ca++ signal necessary for choline reuptake and acetylcholine resynthesis.
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Color/Form

White crystals ... or plates from ethanol

CAS No.

115-09-3
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Melting Point

338 °F (NTP, 1992), 170 °C
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Q & A

Q1: How does methylmercury chloride interact with biological systems?

A1: this compound exerts its toxicity primarily through its strong affinity for thiol groups (-SH), particularly those found in cysteine residues of proteins. [, ] This interaction disrupts protein structure and function, leading to a cascade of downstream effects. []

Q2: What are the downstream effects of this compound binding to proteins?

A2: this compound binding to proteins disrupts numerous cellular processes, including:

  • Impaired antioxidant defense: Depletes glutathione (GSH), a crucial antioxidant, and inhibits antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). [, ]
  • Increased oxidative stress: Promotes the formation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components like DNA, proteins, and lipids. [, ]
  • Disturbed neurotransmission: Inhibits choline uptake and acetylcholine (ACh) synthesis, crucial for nerve impulse transmission. [, ]
  • Apoptosis: Triggers programmed cell death in various cell types, including neurons. [, , , ]
  • Disrupted glutamate metabolism: Alters glutamate and glutamine levels in the brain, potentially contributing to excitotoxicity and neuronal damage. []

Q3: Does this compound affect gene expression?

A3: Yes, this compound exposure can alter the expression of various genes, including those involved in:

  • Stress response: Upregulates stress-responsive genes like c-fos and those regulated by the Nrf2 pathway. [, ]
  • Apoptosis: Modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes. []
  • Antioxidant defense: Affects the expression of genes encoding antioxidant enzymes like HO-1 and γ-GCS. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3HgCl, and its molecular weight is 251.08 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, analytical techniques like Gas Chromatography coupled with Electron Capture Detection (GC-ECD) and Gas Chromatography coupled with Atomic Fluorescence Spectrometry (GC-AFS) are commonly employed for its detection and quantification. [, ]

Q6: How does this compound affect the developing brain?

A6: this compound exposure during development can lead to:

  • Neurodevelopmental disorders: Increases the risk of autism spectrum disorder (ASD) by disrupting neurodevelopmental processes and the oxidant-antioxidant balance. []
  • Cognitive impairments: Impairs learning, memory, and motor function. [, ]
  • Structural abnormalities: Can cause microcephaly and other brain malformations. [, ]

Q7: What are the long-term effects of this compound exposure?

A8: Long-term exposure to this compound, even at low doses, can result in persistent neurological deficits, including motor impairment, sensory disturbances, and cognitive decline. []

Q8: Is there a "safe" level of this compound exposure?

A9: Establishing a truly "safe" level is challenging. Research suggests that even low-level exposure can have subtle but significant effects, especially during vulnerable developmental stages. [, , ]

Q9: Does selenium offer protection against this compound toxicity?

A10: Selenium exhibits a complex relationship with this compound. While it can protect adult animals from acute mercury poisoning, it appears to worsen the teratogenic effects and reproductive toxicity when co-administered. []

Q10: What in vitro models are used to study this compound toxicity?

A11: Various cell lines, including human neuroblastoma cells (NCI-H446), human lymphocytes, and rat glioma cells (U251), have been employed to investigate the mechanisms of this compound-induced toxicity. [, , ] Human stem cell-based models offer promising tools for assessing developmental neurotoxicity. []

Q11: What animal models are used to study this compound toxicity?

A12: Rodents (rats and mice), birds (ducks, kestrels, and bobwhite chicks), and fish are commonly used to study the effects of this compound on various physiological systems. [, , , , , , , , , , , , , , , , ]

Q12: What analytical methods are used to measure this compound levels?

A12: Common analytical techniques include:

  • Atomic absorption spectrometry (AAS): Measures mercury levels in various biological samples. [, , , ]
  • Inductively coupled plasma mass spectrometry (ICP-MS): Offers high sensitivity for detecting and quantifying mercury species. [, , ]
  • Gas chromatography (GC) coupled with various detectors (ECD, AFS): Provides species-specific analysis of methylmercury. [, ]

Q13: What is the primary source of this compound exposure in humans?

A14: Consumption of contaminated fish and shellfish is the primary route of this compound exposure in humans. []

Q14: How does this compound accumulate in the environment?

A15: Inorganic mercury released into the environment from various sources can be converted to methylmercury by microorganisms in aquatic ecosystems. This methylmercury biomagnifies in the food chain, reaching high concentrations in predatory fish. [, ]

Q15: What strategies can be employed to mitigate the environmental impact of this compound?

A15:

  • Reduce mercury emissions: Implementing stricter regulations on industrial mercury releases and promoting mercury-free alternatives. []
  • Bioremediation: Utilizing mercury-resistant bacteria to remove or detoxify mercury from contaminated environments. [, ]

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